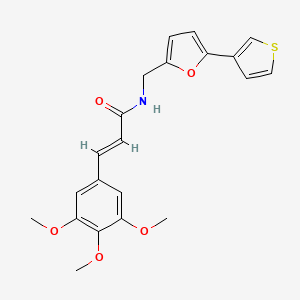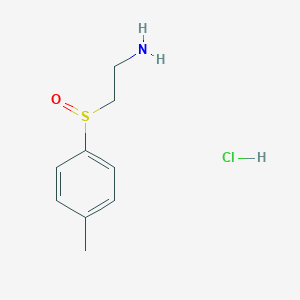![molecular formula C21H26N4O3 B2945756 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-28-1](/img/structure/B2945756.png)
2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a methoxyphenyl group, which is a derivative of phenylpiperazine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a piperazine ring, a pyrido[3,2-b][1,4]oxazin-3-one group, and a methoxyphenyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of a piperazine ring could influence its solubility and stability. The methoxyphenyl group could also influence its reactivity .Aplicaciones Científicas De Investigación
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more. The compound’s affinity for alpha1-adrenergic receptors suggests its therapeutic potential in treating neurological conditions .
Treatment of Benign Prostatic Hyperplasia (BPH)
The metabolites of this compound have shown promise in the treatment of BPH. Acting as α1a-adrenceptor antagonists, they can alleviate symptoms associated with BPH, providing a new avenue for therapeutic intervention .
Anti-HIV Activity
Compounds with structural similarities to 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one have been utilized in developing medicinal scaffolds with anti-HIV properties. This highlights its potential role in antiviral therapy .
Antitubercular Properties
The 1,2,3-triazole moiety, which is structurally related to the compound , has been used in creating medicinal frameworks that exhibit antitubercular activities. This suggests the compound’s possible application in tuberculosis treatment .
Anticancer Applications
The structural framework of this compound is conducive to modifications that could lead to anticancer activities. Its potential in cancer therapy is an area of significant interest for researchers .
Central Nervous System (CNS) Drug Discovery
Due to its interaction with alpha1-adrenergic receptors, this compound is a target for CNS drug discovery. It could play a role in developing treatments for neurodegenerative and psychiatric conditions .
Direcciones Futuras
The future research directions for this compound could include further investigation into its synthesis, characterization, and potential applications. Given the therapeutic potential of similar compounds, it could be of interest for drug discovery, particularly in the context of diseases that involve the monoamine neurotransmitters .
Propiedades
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-27-17-7-3-2-6-16(17)25-14-12-24(13-15-25)11-5-9-19-21(26)23-20-18(28-19)8-4-10-22-20/h2-4,6-8,10,19H,5,9,11-15H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAMURYPMBZGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3C(=O)NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2945674.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2945676.png)
![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)



![N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2945685.png)
![N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2945689.png)


![5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2945696.png)